PR-39 Peptide: A Technical Guide to its Discovery, History, and Core Functions
PR-39 Peptide: A Technical Guide to its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-39 is a porcine host defense peptide belonging to the cathelicidin family, characterized by its unique proline- and arginine-rich composition. Since its discovery, PR-39 has garnered significant scientific interest due to its multifaceted biological activities that extend beyond its initial identification as an antimicrobial agent. This technical guide provides an in-depth overview of the discovery, history, and key functionalities of the PR-39 peptide, with a focus on the experimental evidence and methodologies that have elucidated its diverse roles in cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, pharmacology, and drug development.
Discovery and Initial Characterization
The story of PR-39 begins in the early 1990s with the search for endogenous antimicrobial agents in mammals.
Isolation from Porcine Intestine
PR-39 was first isolated from the upper part of the small intestine of pigs.[1][2] This discovery was part of a broader effort to identify naturally occurring antibacterial peptides in tissues with low bacterial counts under normal physiological conditions.[3] The isolation process involved a series of batch-wise steps followed by multiple chromatography techniques to purify the peptide.[1]
Physicochemical Properties
Initial characterization of the purified peptide revealed a remarkable amino acid composition, being exceptionally rich in proline and arginine.[1][3] This unique composition led to its name, PR-39, signifying a proline-arginine-rich peptide composed of 39 amino acid residues.[1]
| Property | Value | Reference |
| Amino Acid Composition | Proline (49 mol%), Arginine (26 mol%) | [1] |
| Molecular Mass (calculated) | 4719.7 Da | [1] |
| Molecular Mass (by plasma desorption mass spectrometry) | 4719 Da | [1] |
| Number of Amino Acid Residues | 39 | [1] |
Primary Structure Determination
The primary amino acid sequence of PR-39 was determined through a combination of Edman degradation and plasma desorption mass spectrometry.[1]
Experimental Protocol: Peptide Sequencing
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Edman Degradation: This stepwise chemical method sequentially removes amino acids from the N-terminus of the peptide.[4] The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. Following this, the N-terminal PTC-amino acid is cleaved using a strong acid, such as trifluoroacetic acid (TFA). The resulting anilinothiazolinone (ATZ)-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative for identification by chromatography.[5] This cycle is repeated to determine the sequence.
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Mass Spectrometry: Plasma desorption mass spectrometry was used to determine the overall molecular mass of the peptide, providing a crucial validation of the sequence data obtained from Edman degradation.[1]
Antimicrobial Activity
Initially, PR-39 was identified based on its potent antibacterial properties, particularly against Gram-negative bacteria.[2]
Spectrum of Activity
PR-39 exhibits a broad spectrum of antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with lethal concentrations comparable to the antibiotic tetracycline for some Gram-negative bacteria.[2]
| Bacterial Strain | Lethal Concentration (µM) | Reference |
| Escherichia coli K12 | 0.3 | [3] |
| Pig pathogenic E. coli | 0.3 | [3] |
| Bacillus megaterium | High activity (specific concentration not stated) | [1] |
| Gram-positive strains (e.g., Bacillus globigii, Enterococcus faecalis) | Susceptible | [6] |
| Staphylococcus aureus | Insensitive | [6] |
Mechanism of Antimicrobial Action
The mechanism by which PR-39 exerts its antibacterial effects is multifaceted and appears to differ from many other antimicrobial peptides that primarily function by disrupting the bacterial membrane. While it can cause some membrane perturbation, its primary mode of action is believed to involve translocation across the bacterial membrane and subsequent inhibition of crucial intracellular processes.[6] Studies have indicated that PR-39 inhibits both DNA and protein synthesis in bacteria.[2]
Experimental Protocol: Antibacterial Activity Assay (Broth Dilution)
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Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
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Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 2 x 10^6 Colony Forming Units (CFU)/ml).
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Peptide Incubation: In a 96-well plate, incubate a small volume of the bacterial suspension (e.g., 25 µl) with an equal volume of the PR-39 peptide at various concentrations.
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Growth and Observation: After an initial incubation period (e.g., 3 hours at 37°C), add a larger volume of fresh broth (e.g., 200 µl) and continue incubation overnight.
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MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined by measuring the turbidity of the wells, with the MIC being the lowest concentration of the peptide that inhibits visible bacterial growth.[6]
References
- 1. Amino acid sequence of PR-39. Isolation from pig intestine of a new member of the family of proline-arginine-rich antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial and Immunomodulatory Activities of PR-39 Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
